[(2S)-2-methyloxetan-2-yl]methanol
CAS No.:
Cat. No.: VC13827539
Molecular Formula: C5H10O2
Molecular Weight: 102.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H10O2 |
|---|---|
| Molecular Weight | 102.13 g/mol |
| IUPAC Name | [(2S)-2-methyloxetan-2-yl]methanol |
| Standard InChI | InChI=1S/C5H10O2/c1-5(4-6)2-3-7-5/h6H,2-4H2,1H3/t5-/m0/s1 |
| Standard InChI Key | SHSBMPDSSWZEPU-YFKPBYRVSA-N |
| Isomeric SMILES | C[C@]1(CCO1)CO |
| SMILES | CC1(CCO1)CO |
| Canonical SMILES | CC1(CCO1)CO |
Introduction
Structural and Chemical Characterization
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is (S)-(2-methyloxetan-2-yl)methanol, reflecting its (2S) stereochemical configuration. The oxetane ring adopts a puckered conformation, with the methyl and hydroxymethyl groups occupying equatorial positions to minimize steric strain. The chiral center at C2 ensures enantiomeric specificity, which is critical for interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 102.13 g/mol |
| Purity (Commercial) | 97% |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| LogP (Predicted) | 0.45 |
| Aqueous Solubility | Moderate (≥10 mg/mL) |
Applications in Medicinal Chemistry
Bioisosteric Replacement of Carbonyl Groups
Oxetanes are increasingly employed as carbonyl bioisosteres to enhance metabolic stability and solubility. For example, replacing the imide carbonyl in thalidomide with an oxetane ring yielded oxetanothalidomide, which exhibited:
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Improved Solubility: 3.2-fold increase in aqueous solubility.
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Reduced Lipophilicity: LogP decreased from 1.8 to 0.9.
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Configurational Stability: No racemization observed in human plasma over 5 hours .
Table 2: Comparative Pharmacokinetic Properties
| Parameter | Thalidomide | Oxetanothalidomide |
|---|---|---|
| Aqueous Solubility (mg/mL) | 0.05 | 0.16 |
| LogP | 1.8 | 0.9 |
| Intrinsic Clearance (mL/min/kg) | 45.3 | 25.9 |
Role in Prodrug Design
The hydroxymethyl group enables conjugation with prodrug moieties. For instance, esterification with carboxylic acid-containing drugs enhances permeability across biological membranes.
Future Directions and Research Opportunities
Expanding Synthetic Methodologies
Developing asymmetric catalytic methods for oxetane synthesis could reduce reliance on chromatographic resolution, lowering production costs.
Targeted Drug Delivery Systems
Functionalizing the hydroxymethyl group with tumor-specific ligands (e.g., folate) may enable site-selective drug delivery, minimizing off-target effects.
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